molecular formula C22H30N4O B4255137 1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-(2,4,5-trimethylbenzyl)methanamine

1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-(2,4,5-trimethylbenzyl)methanamine

Cat. No. B4255137
M. Wt: 366.5 g/mol
InChI Key: PNGPUGCPXYBVPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-(2,4,5-trimethylbenzyl)methanamine, also known as A-317491, is a small molecule antagonist of the purinergic P2X3 receptor. This receptor is involved in the transmission of pain signals, making A-317491 a potential candidate for the treatment of chronic pain.

Mechanism of Action

1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-(2,4,5-trimethylbenzyl)methanamine works by blocking the P2X3 receptor, which is involved in the transmission of pain signals. By blocking this receptor, 1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-(2,4,5-trimethylbenzyl)methanamine can reduce the intensity and duration of pain signals.
Biochemical and Physiological Effects:
1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-(2,4,5-trimethylbenzyl)methanamine has been shown to have a number of biochemical and physiological effects. It can reduce the release of inflammatory mediators, such as prostaglandins and cytokines, and can also reduce the activity of nociceptive neurons in the spinal cord.

Advantages and Limitations for Lab Experiments

One advantage of 1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-(2,4,5-trimethylbenzyl)methanamine is its specificity for the P2X3 receptor, which reduces the risk of off-target effects. However, its potency can vary depending on the experimental conditions, and it can be difficult to administer in vivo.

Future Directions

There are a number of potential future directions for research on 1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-(2,4,5-trimethylbenzyl)methanamine. One area of interest is the development of more potent and selective P2X3 receptor antagonists. Another area of interest is the investigation of the role of P2X3 receptors in other physiological processes, such as hearing and taste. Finally, there is potential for the development of combination therapies that target multiple pain pathways, including the P2X3 receptor.

Scientific Research Applications

1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-(2,4,5-trimethylbenzyl)methanamine has been extensively studied for its potential use in the treatment of chronic pain. It has been shown to be effective in reducing pain in animal models of neuropathic and inflammatory pain, and is currently being investigated for its use in human clinical trials.

properties

IUPAC Name

1-[4-[3-[[(2,4,5-trimethylphenyl)methylamino]methyl]pyridin-2-yl]piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O/c1-16-12-18(3)21(13-17(16)2)15-23-14-20-6-5-7-24-22(20)26-10-8-25(9-11-26)19(4)27/h5-7,12-13,23H,8-11,14-15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNGPUGCPXYBVPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)CNCC2=C(N=CC=C2)N3CCN(CC3)C(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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